Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone
Description
Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone is a synthetic organic compound featuring an isoquinoline moiety linked to a 3-(trifluoromethyl)phenyl group via a methanone bridge. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and drug discovery. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the isoquinoline scaffold provides a rigid aromatic framework that facilitates interactions with biological targets such as enzymes and receptors . The compound is synthesized through multi-step organic reactions, often involving coupling agents like HATU or EDCI, yielding high-purity products suitable for pharmacological studies .
Properties
Molecular Formula |
C17H10F3NO |
|---|---|
Molecular Weight |
301.26 g/mol |
IUPAC Name |
isoquinolin-1-yl-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C17H10F3NO/c18-17(19,20)13-6-3-5-12(10-13)16(22)15-14-7-2-1-4-11(14)8-9-21-15/h1-10H |
InChI Key |
QLIPZBRKYPXXDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone typically involves the reaction of isoquinoline with 3-(trifluoromethyl)benzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone can be contextualized by comparing it to structurally related compounds. Key differences in functional groups, substituents, and backbone structures significantly influence reactivity, solubility, and bioactivity.
Table 1: Structural and Functional Comparison of this compound with Analogues
Impact of Trifluoromethyl Substitution
The trifluoromethyl group is a critical determinant of the compound’s properties. Compared to non-fluorinated analogues (e.g., Isoquinolin-1-yl(3-methoxyphenyl)methanol), the -CF₃ group increases lipophilicity (logP ~3.5), improving blood-brain barrier penetration and metabolic stability by resisting oxidative degradation . This substituent also induces strong electron-withdrawing effects, polarizing the phenyl ring and enhancing interactions with hydrophobic pockets in target proteins .
Role of the Methanone Functional Group
The methanone (-CO-) group distinguishes this compound from alcohol derivatives (e.g., 3-(Isoquinolin-1-yl)phenylmethanol). In contrast, hydroxymethyl derivatives exhibit reversible binding via hydrogen bonding, resulting in lower potency but improved safety profiles .
Backbone and Heterocyclic Modifications
Replacing the phenyl group with heterocycles (e.g., pyrrolidinyl in (3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone) introduces conformational flexibility, enabling adaptation to diverse binding sites . Similarly, ethanone-based analogues (e.g., 2,2,2-Trifluoro-1-(isoquinolin-1-yl)ethan-1-one) exhibit altered steric profiles, which may reduce off-target effects but compromise binding affinity .
Biological Activity
Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone is a compound of interest due to its diverse biological activities, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
1. Chemical Structure and Synthesis
The compound belongs to the isoquinoline family, characterized by its isoquinoline core and a trifluoromethyl substituent on the phenyl ring. This structural configuration is significant as it influences the compound's biological properties. Recent studies have explored various synthesis methods for derivatives of isoquinoline, focusing on optimizing yield and purity while maintaining biological efficacy .
2. Anti-Inflammatory Activity
This compound exhibits notable anti-inflammatory properties. Research has demonstrated its ability to suppress LPS-induced inflammation in BV2 microglial cells. The compound significantly reduces the production of pro-inflammatory mediators such as IL-6 and TNF-α, with IC50 values ranging from 20 to 40 µM .
Table 1: Inhibitory Effects on Pro-inflammatory Mediators
| Compound | IL-6 IC50 (µM) | TNF-α IC50 (µM) | NO IC50 (µM) |
|---|---|---|---|
| This compound | 20–40 | <30 | 40–80 |
| HSR1102 | 20–40 | <30 | 40–80 |
| HSR1105 | 40–80 | ~70 | ~70 |
The mechanism of action involves the inhibition of NF-κB translocation and the phosphorylation of IκBα, crucial pathways in inflammatory responses . Additionally, the compound's effect on MAPK phosphorylation further supports its role in modulating inflammatory signaling pathways.
3. Anticancer Activity
This compound has been evaluated for its anticancer potential. Studies indicate that it can induce apoptosis in cancer cell lines such as MDA-MB-231, enhancing caspase-3 activity significantly at concentrations as low as 10 µM . The compound also demonstrates microtubule-destabilizing effects, which are critical for inhibiting cancer cell proliferation.
Case Study: Apoptosis Induction in MDA-MB-231 Cells
In a study assessing the apoptotic effects of various isoquinoline derivatives:
- Concentration : 10 µM
- Caspase-3 Activity Increase : 1.33–1.57 times
- Morphological Changes : Observed at 1 µM
These findings suggest that isoquinoline derivatives could serve as potential therapeutic agents in breast cancer treatment.
4. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A series of studies have shown that isoquinoline derivatives exhibit significant antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium . The structure–activity relationship studies indicate that modifications to the isoquinoline core can enhance antibacterial efficacy.
Table 2: Antimicrobial Activity Against Resistant Strains
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Isoquinolin Derivative | MRSA | 32 µg/mL |
| Isoquinolin Derivative | Enterococcus faecium (VREF) | 16 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
